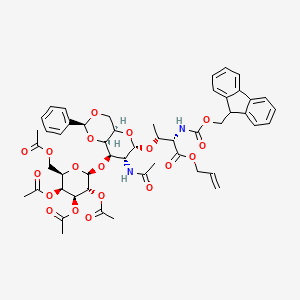
2-Amino-5-phenylpyridine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-phenylpyridine-d5 is a biochemical used for proteomics research . Its molecular formula is C11H5D5N2 and it has a molecular weight of 175.24 .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which could be related to this compound, involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H5D5N2 . The isotopically labeled material holds immense potential for studying molecular interactions, drug development, and material synthesis.Scientific Research Applications
Bioactive Diketopiperazines and Medicinal Applications
2,5-Diketopiperazines (DKPs), cyclic dipeptides formed from two amino acids, have exhibited a variety of bioactivities and potential applications in drug discovery. They possess a rigid structure, chiral nature, and varied side chains, contributing to their diverse medicinal uses. This group of compounds, which includes derivatives of amino acids like 2-Amino-5-phenylpyridine-d5, has demonstrated significant biological activities including anti-tumor, neuroprotective, immune and metabolic regulatory, anti-inflammatory, antibiotic activity, and more (Wang, Wang, Ma, & Zhu, 2013).
Analytical Chemistry and Biochemistry Applications
The ninhydrin reaction, involving primary amino groups to form chromophores like Ruhemann's purple, has extensive applications in agricultural, biochemical, clinical, and other scientific fields. Given that this compound is an amino acid derivative, it's plausible that derivatives or similar compounds could be involved in such reactions for the analysis and detection of various compounds across a broad spectrum of disciplines (Friedman, 2004).
Biosensors and Detection of Amino Acids
Biosensors designed for detecting and quantifying D-amino acids have critical applications in ensuring the safety and quality of foods, human health, and neurological research. These biosensors, potentially involving derivatives of amino acids like this compound, offer rapid, specific, and sensitive methods for amino acid detection in various biological and food samples (Rosini, D’Antona, & Pollegioni, 2020).
Safety and Hazards
The safety data sheet for a related compound, 2-Amino-5-phenylpyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer . It’s important to note that safety measures should be taken when handling such compounds, including the use of personal protective equipment .
Future Directions
properties
IUPAC Name |
5-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPVIBHQRYFYSE-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CN=C(C=C2)N)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675600 |
Source


|
| Record name | 5-(~2~H_5_)Phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150320-81-3 |
Source


|
| Record name | 5-(~2~H_5_)Phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B565058.png)

![5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine](/img/structure/B565060.png)

